

# Bismuth(III) Nitrate: A Comprehensive Technical Guide on Oxidation State and Reactivity

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Bismuth(III) nitrate, predominantly available as the pentahydrate (Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O), is an inorganic salt of significant interest due to its unique chemical properties and versatile applications. As a Lewis acid catalyst and a selective oxidizing agent, it has found extensive use in organic synthesis. Furthermore, its role as a precursor for other bismuth compounds makes it a cornerstone in materials science and pharmaceutical development. This guide provides an in-depth analysis of the oxidation state, electronic structure, and multifaceted reactivity of bismuth(III) nitrate, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a critical resource for the scientific community.

### **Core Properties and Oxidation State**

Bismuth is a post-transition metal in Group 15 of the periodic table. In bismuth(III) nitrate, bismuth exists exclusively in the +3 oxidation state.[1][2] This is the most stable and common oxidation state for bismuth, attributed to the relativistic inert pair effect, which makes the 6s<sup>2</sup> electrons less likely to participate in bonding.

The electronic configuration of a neutral bismuth atom (Bi) is [Xe] 4f<sup>14</sup> 5d<sup>10</sup> 6s<sup>2</sup> 6p<sup>3</sup>. Upon forming the Bi<sup>3+</sup> cation, it loses the three 6p electrons, resulting in the electronic configuration [Xe] 4f<sup>14</sup> 5d<sup>10</sup> 6s<sup>2</sup>. This stable configuration is central to its behavior as a Lewis acid.



### **Physical and Crystallographic Properties**

Bismuth(III) nitrate pentahydrate is a colorless, crystalline solid that is hygroscopic.[3][4][5] The crystal structure is triclinic, featuring a central bismuth ion that is 10-coordinate.[2][6] This coordination sphere is composed of three bidentate nitrate anions and four water molecules.[2]

Property	Value	References
Chemical Formula	Bi(NO <sub>3</sub> ) <sub>3</sub> .5H <sub>2</sub> O	[5]
Molar Mass	485.07 g/mol	[5]
Appearance	Colorless, white, lustrous crystals	[4][5]
Melting Point	30 °C (decomposes)	[3][5]
Boiling Point	75-80 °C (decomposes)	[4][5]
Density	2.83 g/cm <sup>3</sup>	[3][4]
Crystal System	Triclinic	[6]
Unit Cell Parameters	a=6.52 Å, b=8.642 Å, c=10.683 Å	[6]
α=100.82°, β=80.78°, γ=104.77°	[6]	

### **Solubility Data**

Bismuth(III) nitrate's solubility is highly dependent on the solvent and the presence of acid to prevent hydrolysis. It readily decomposes in pure water.[3][4]



Solvent	Solubility	Notes	References
Water	Decomposes	Forms insoluble bismuth oxynitrate (BiONO <sub>3</sub> ).[3][5]	[3][5]
Acidified Water	Soluble	Requires low pH (0-3) to prevent hydrolysis. [6]	[6]
Acetone	48.66 g / 100 g (at 0°C)	Soluble.	[6]
135.1 g / 100 g (at 10°C)	[6]		
Acetic Acid	Soluble	[3][7]	_
Glycerol	Soluble	[3][7]	_
Ethanol	Insoluble	[5][6]	-
Ethyl Acetate	Insoluble	[5][6]	-

# **Synthesis and Handling**

The primary method for synthesizing bismuth(III) nitrate is the reaction of elemental bismuth with nitric acid.[1][4]

# Experimental Protocol: Synthesis of Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O

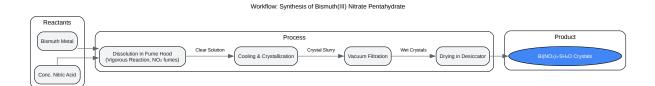
#### Materials:

- Bismuth metal (granules or powder), 10.0 g (48.3 mmol)
- Concentrated Nitric Acid (65-70%), ~20 mL
- · Distilled water
- Beaker (250 mL), Glass stirring rod, Hot plate, Fume hood



#### Procedure:

- Place 10.0 g of bismuth metal into a 250 mL beaker.
- Perform this step in a well-ventilated fume hood. Slowly and cautiously add approximately 20 mL of concentrated nitric acid to the beaker. The reaction is vigorous and produces toxic brown fumes of nitrogen dioxide (NO<sub>2</sub>).[8] Equation: Bi(s) + 4HNO<sub>3</sub>(aq) → Bi(NO<sub>3</sub>)<sub>3</sub>(aq) + NO(g) + 2H<sub>2</sub>O(l) (Note: NO is rapidly oxidized to NO<sub>2</sub> in air)
- Stir the mixture gently until the bismuth metal has completely dissolved. Gentle heating on a hot plate may be required to complete the dissolution.
- Once a clear solution is obtained, remove it from the heat and allow it to cool slowly to room temperature.
- Further cooling in an ice bath will promote the crystallization of bismuth(III) nitrate pentahydrate.
- Collect the colorless crystals by vacuum filtration. Do not wash with pure water, as this will induce hydrolysis. Wash with a small amount of ice-cold dilute nitric acid if necessary.
- Dry the crystals in a desiccator. The product is hygroscopic and should be stored in a tightly sealed container.[3]



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**Caption:** Synthesis workflow for Bismuth(III) Nitrate Pentahydrate.

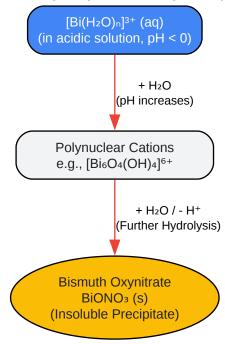
### **Chemical Reactivity**

The reactivity of bismuth(III) nitrate is dominated by two key features: its propensity for hydrolysis and the Lewis acidic nature of the Bi<sup>3+</sup> cation.

### **Hydrolysis**

In aqueous solutions with a pH above 0, bismuth(III) nitrate readily undergoes hydrolysis to form a range of insoluble basic **bismuth nitrates** or bismuth oxynitrates.[5][6] The most common product of hydrolysis in water is bismuth subnitrate, BiONO<sub>3</sub>.[3] In controlled hydrolysis, complex polynuclear cations like [Bi<sub>6</sub>O<sub>4</sub>(OH)<sub>4</sub>]<sup>6+</sup> can be formed, which then precipitate with nitrate anions.[1]

### Simplified Hydrolysis Pathway of Bi(NO<sub>3</sub>)<sub>3</sub>



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**Caption:** Hydrolysis pathway of aqueous Bismuth(III) ions.

### **Role in Organic Synthesis**



Bismuth(III) nitrate is a versatile, inexpensive, and relatively non-toxic reagent for numerous organic transformations.[3][7][9] Its utility stems from its strong Lewis acidity and its capacity to act as a mild oxidizing agent.

### Key Applications in Organic Synthesis

Reaction Type	Role of Bi(NO₃)₃	Typical Products	References
Aromatic Nitration	Nitrating Agent/Catalyst	Nitroarenes	[10][11][12]
Michael Addition	Lewis Acid Catalyst	1,5-Dicarbonyls, β- Indolyl Ketones	[13][14][15]
Oxidation of Sulfides	Oxidizing Agent	Sulfoxides	[7]
Synthesis of Bis(indolyl)methanes	Lewis Acid Catalyst	Bis(indolyl)methanes	[16]
Deprotection of Dithioacetals	Catalyst with Air	Carbonyl Compounds	[3][5]

# **Experimental Protocol: Catalytic Michael Addition**

This protocol describes a general procedure for the Michael addition of an amine to an  $\alpha,\beta$ -unsaturated ketone, representative of the Lewis acid catalysis by Bi(NO<sub>3</sub>)<sub>3</sub>·5H<sub>2</sub>O.[14]

#### Materials:

- $\alpha,\beta$ -Unsaturated Ketone (e.g., Chalcone), 1.0 mmol
- Amine (e.g., Aniline), 1.1 mmol
- Bismuth(III) nitrate pentahydrate, 0.1 mmol (10 mol%)
- Acetonitrile (solvent), 5 mL
- Round-bottom flask, Magnetic stirrer

#### Procedure:

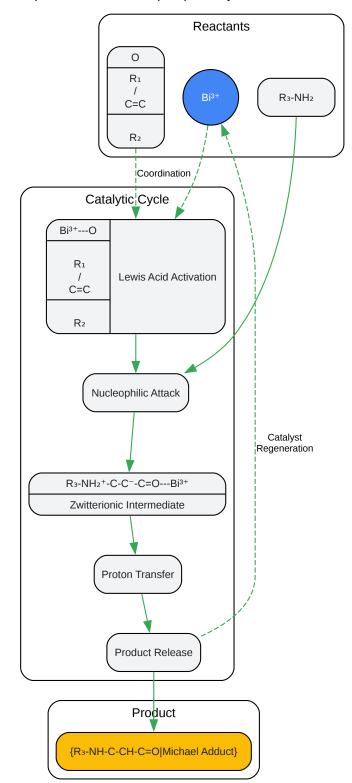






- To a round-bottom flask, add the  $\alpha$ , $\beta$ -unsaturated ketone (1.0 mmol), the amine (1.1 mmol), and bismuth(III) nitrate pentahydrate (0.1 mmol).
- Add acetonitrile (5 mL) and stir the mixture at room temperature.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with 10 mL of water.
- Extract the product with ethyl acetate (2 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization.





Proposed Mechanism: Bi(NO<sub>3</sub>)<sub>3</sub>-Catalyzed Michael Addition

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Caption: Lewis acid catalysis in a Bi(NO<sub>3</sub>)<sub>3</sub>-mediated Michael addition.



# **Experimental Protocol: Selective Oxidation of Sulfides**

This protocol outlines the selective oxidation of a sulfide to a sulfoxide.[7]

#### Materials:

- Sulfide (e.g., Thioanisole), 1.0 mmol
- Bismuth(III) nitrate pentahydrate, 1.1 mmol
- Acetic Acid (solvent), 5 mL
- · Round-bottom flask, Magnetic stirrer

#### Procedure:

- Dissolve the sulfide (1.0 mmol) in acetic acid (5 mL) in a round-bottom flask.
- Add bismuth(III) nitrate pentahydrate (1.1 mmol) to the solution in one portion.
- Stir the mixture at room temperature. The reaction is typically rapid.
- Monitor the reaction by TLC until the starting sulfide is consumed.
- Pour the reaction mixture into a beaker containing 20 mL of cold water.
- Neutralize the solution carefully with a saturated sodium bicarbonate (NaHCO₃) solution.
- Extract the product with dichloromethane (3 x 15 mL).
- Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO<sub>4</sub>), and evaporate the solvent to yield the crude sulfoxide.
- Purify the product by column chromatography if necessary.

### Conclusion

Bismuth(III) nitrate pentahydrate is a powerful and versatile reagent with a well-defined +3 oxidation state and a predictable, yet diverse, reactivity profile. Its efficacy as a Lewis acid



catalyst in a wide array of organic reactions, coupled with its role as a mild oxidizing agent and a precursor to other valuable bismuth compounds, underscores its importance in modern chemistry. For professionals in drug development, its relatively low toxicity compared to other heavy metal reagents makes it an attractive choice for synthetic strategies. This guide has consolidated the fundamental properties, synthetic procedures, and key reactive pathways of bismuth(III) nitrate, providing a robust foundation for its application in research and development.

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